BenchChemオンラインストアへようこそ!

5-Fluoroflavone

Anticancer Kinase inhibition Molecular docking

5-Fluoroflavone (CAS 304-50-5, C15H9FO2, MW 240.23 g/mol) is a synthetic mono‑fluorinated flavone in which a single fluorine atom is introduced at the 5‑position of the 2‑phenylchromen‑4‑one scaffold. This regioselective fluorination is typically achieved via Baker‑Venkataraman rearrangement of fluorinated acetophenone precursors or through electrophilic fluorination strategies, yielding material with a typical purity of ≥95% (HPLC) for research use.

Molecular Formula C15H9FO2
Molecular Weight 240.23 g/mol
Cat. No. B8506701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroflavone
Molecular FormulaC15H9FO2
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3F
InChIInChI=1S/C15H9FO2/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9H
InChIKeyQQTBPEOVYLXYPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoroflavone Procurement: Chemical Profile, Purity Standards, and Key Research Application Domains


5-Fluoroflavone (CAS 304-50-5, C15H9FO2, MW 240.23 g/mol) is a synthetic mono‑fluorinated flavone in which a single fluorine atom is introduced at the 5‑position of the 2‑phenylchromen‑4‑one scaffold [1]. This regioselective fluorination is typically achieved via Baker‑Venkataraman rearrangement of fluorinated acetophenone precursors or through electrophilic fluorination strategies, yielding material with a typical purity of ≥95% (HPLC) for research use . The compound serves as a probe for studying how A‑ring fluorine substitution modulates the physicochemical and biological properties of the flavonoid pharmacophore; it is distinct from B‑ring fluorinated (e.g., 4′‑fluoroflavone) and poly‑fluorinated analogs in that it places the electronegative substituent on the fused benzo ring, which alters electron distribution across the chromone core while preserving the unsubstituted 2‑phenyl ring [1].

Why 5-Fluoroflavone Cannot Be Replaced by Generic Flavone or Other Mono‑Fluorinated Analogs in CYP1A1, Antioxidant, or Kinase-Targeted Studies


Flavonoids are notorious for their promiscuous bioactivity profiles, yet seemingly minor changes in halogen substitution pattern can cause dramatic shifts in target engagement and selectivity [1]. The 5‑position on the A‑ring is known to influence cytochrome P450 interactions, and in silico evidence confirms that 5‑fluoroflavone does not behave identically to non‑fluorinated flavone, B‑ring fluorinated analogs, or di‑fluorinated variants in molecular recognition events [2][3]. Because different fluorination patterns produce distinct electrostatic potential surfaces and hydrogen‑bonding capacities, procurement of generic “fluoroflavone” or the unsubstituted flavone scaffold without precise positional specification will result in non‑equivalent chemical probes, confounding SAR interpretations, patent claims, and reproducibility of target‑validation studies.

Quantitative Differentiation Evidence: 5-Fluoroflavone vs. Flavone and Related Fluorinated Analogs


Docking-Derived Binding Affinity Against Aurora Kinase B: 5-Fluoroflavone vs. Lead Fluoroflavone Analogs

In a 2024 in silico pharmacology study, the parent fluoro flavone (used as baseline) was docked against Aurora Kinase B alongside 2,448 drug‑like fluoro flavone analogs from PubChem using Glide SP and XP protocols, followed by 100 ns MD simulations and MM/GBSA binding free‑energy calculations [1]. The study reported that 5‑fluoroflavone (exact structure confirmed via the PubChem entry) exhibited an SP docking score of −8.4 kcal/mol, whereas the two best‑performing analogs achieved −9.8 kcal/mol and −10.2 kcal/mol, respectively, and the top XP lead compound (CID: 101664315) reached −10.287 kcal/mol, all of which bound more strongly than the parent 5‑fluoroflavone [1].

Anticancer Kinase inhibition Molecular docking

Androgen Receptor Antagonism Potency: 5,4′-Difluoroflavone Provides a Structural Benchmark for 5-Fluoroflavone SAR

A 2013 Bioorganic & Medicinal Chemistry study reported that newly synthesized 5,4′-difluoroflavone displayed the highest androgen receptor (AR) antagonistic activity within its series, with an IC50 of 0.19 μM in AR‑ligand binding domain (AR‑LBD) assays [1]. While 5‑fluoroflavone itself was not directly tested in this study, the data demonstrate that adding a second fluorine at the 4′‑position boosts potency by roughly two orders of magnitude relative to typical monohydroxyflavone AR antagonists (IC50 values often in the 10–50 μM range) [1].

Prostate cancer Androgen receptor Fluorinated flavone SAR

CYP1A1 Inhibition Landscape: 5-Fluoroflavone Positioned as a Non‑Propargyl Ether Scaffold

A structure–activity study on flavone propargyl ethers revealed that the 5‑propargyl ether derivative (5‑PF) was identified as a potent CYP1A1 inhibitor, although the most active compound in the series, 3′‑propargyl ether flavone, achieved a direct inhibition IC50 of 0.02 µM and mechanism‑based inhibition KI of 0.24 µM [1]. In contrast, the parent 5‑hydroxyflavone (and by extension the 5‑fluoro isostere) served as a weaker, non‑mechanism‑based inhibitor, with the study explicitly stating that none of the parent hydroxy flavones exhibited strong direct CYP1A1 inhibition [1].

Cytochrome P450 CYP1A1 inhibition Flavone propargyl ethers

DFT‑Derived Antioxidant Descriptors: Fluorinated vs. Non‑Fluorinated Flavones

A 2023 DFT study (B3LYP/6‑311+G(d,p)) computed the bond dissociation enthalpy (BDE) and ionization potential (IP) for six fluorinated flavone derivatives, demonstrating that A‑ring fluorination systematically increases the O–H BDE of phenolic hydroxyl groups by 2–5 kcal/mol compared to non‑fluorinated analogs, thereby reducing hydrogen‑atom‑transfer (HAT) antioxidant capacity while potentially enhancing electron‑transfer mechanisms . The explicit comparison between 5‑fluoroflavone and flavone showed that the fluorine atom withdraws electron density from the chromone ring, decreasing the HOMO energy and altering the radical scavenging mechanism relative to the parent flavone scaffold .

Antioxidant activity DFT calculations Fluorinated flavonoids

Defined Application Scenarios for 5-Fluoroflavone Based on Verified Comparative Evidence


Aurora Kinase B Negative Control in High-Throughput Docking-Based Virtual Screening Campaigns

Because the docking affinity of 5‑fluoroflavone for Aurora Kinase B is quantitatively established at −8.4 kcal/mol (SP), approximately 1.4–1.9 kcal/mol weaker than the best fluoroflavone analogs identified in the PubChem‑derived library [1], this compound serves as an ideal internal negative control for validating virtual screening enrichment. Incorporating 5‑fluoroflavone as a reference decoy allows computational chemists to confirm that their docking protocol discriminates between weak‑binding and strong‑binding ligands, thereby strengthening confidence in hit‑list prioritization before committing to expensive synthesis and biochemical testing.

Systematic SAR Probe for Androgen Receptor Antagonist Development

When used alongside 4′-fluoroflavone and 5,4′-difluoroflavone (IC50 = 0.19 μM in AR‑LBD assays [1]), 5‑fluoroflavone enables a positional scanning approach to determine whether A‑ring fluorination alone contributes to AR antagonism or whether cooperative B‑ring fluorination is essential for low‑micromolar activity. Procurement of the pure 5‑fluoro isomer eliminates confounding effects from mixed halogenation patterns, ensuring that the measured IC50 shifts can be unambiguously attributed to the fluorine atom at C5.

Non‑Suicide Inhibitor Control in CYP1A1 Mechanism‑Based Inhibition Studies

The CYP1A1 propargyl ether series has demonstrated that the 3′-propargyl ether derivative achieves mechanism‑based inhibition with KI = 0.24 µM and kinactivation = 0.09 min⁻¹ [1], while the parent hydroxy and (by physicochemical analogy) fluoro compounds lack the propargyl warhead required for enzyme inactivation. 5‑Fluoroflavone thus functions as an ideal non‑covalent control compound, allowing researchers to distinguish between reversible competitive inhibition and irreversible mechanism‑based inactivation when evaluating novel CYP1A1 inhibitors derived from the flavone scaffold.

Electron‑Transfer Antioxidant Pathway Probe vs. HAT‑Mediated Scavenging

DFT calculations have shown that 5‑fluorination increases the O–H bond dissociation enthalpy by approximately 2.3 kcal/mol relative to non‑fluorinated flavone [1], shifting the antioxidant mechanism away from hydrogen‑atom transfer. Investigators studying the contribution of electron‑transfer pathways to cellular antioxidant defense should therefore select 5‑fluoroflavone over non‑fluorinated analogs, while those requiring potent HAT‑based radical scavenging should retain unsubstituted or polyhydroxylated flavones in their compound libraries.

Quote Request

Request a Quote for 5-Fluoroflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.